1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often constructed through cyclization reactions involving appropriate precursors. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) under controlled temperatures.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and appropriate catalysts.
Attachment of the Piperazine Moiety: The piperazine moiety is typically introduced through nucleophilic substitution reactions, using reagents like phenylpiperazine and suitable solvents.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield corresponding quinones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly in the context of enzyme inhibition and receptor binding.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways and biological processes. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar pyrrolidine-based structure.
Rivaroxaban: Another FXa inhibitor with structural similarities to the compound .
Edoxaban: A third FXa inhibitor with comparable chemical features.
Uniqueness
1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activity and therapeutic potential. Its methoxyphenyl and piperazine moieties contribute to its unique binding properties and pharmacological profile, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C29H30N4O4 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-37-24-13-11-23(12-14-24)33-20-21(19-27(33)34)28(35)30-26-10-6-5-9-25(26)29(36)32-17-15-31(16-18-32)22-7-3-2-4-8-22/h2-14,21H,15-20H2,1H3,(H,30,35) |
InChI Key |
MBSPPKKBYWCVIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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